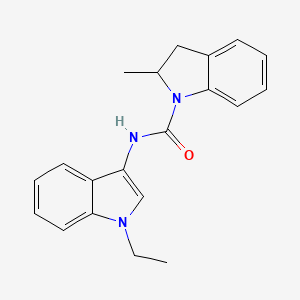

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide

Description

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities.

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZUGSTBVEBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide involves a one-pot, three-component Fischer indolisation followed by N-alkylation. This procedure is rapid, operationally straightforward, and generally high yielding. The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient. Additionally, the use of robust, clean, high-yielding processes ensures minimal by-products and high selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl hal

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, integrating findings from recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include indole derivatives, which are known for their diverse biological activities. The structural characteristics of the compound suggest that it may interact with various biological targets due to the presence of both indole and carboxamide functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines such as HeLa, MCF-7, and HT-29. The mechanism often involves:

- Induction of Apoptosis : Compounds with similar structures have been observed to induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .

- Cell Cycle Arrest : Some indole derivatives cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | HeLa | 0.52 |

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | MCF-7 | 0.34 |

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | HT-29 | 0.86 |

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity . Some indole derivatives have been shown to have significant effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Methuosis : Some indole derivatives induce a form of cell death known as methuosis, characterized by vacuolation and cytotoxicity independent of apoptosis pathways .

- Inflammatory Response Modulation : Certain derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating cancer-related inflammation .

Case Studies

A notable study evaluated the effects of various indole-based compounds on human cancer cell lines. The results indicated that modifications at specific positions on the indole ring significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, one derivative exhibited an IC50 value as low as 10 nM against A549 lung cancer cells, demonstrating its potency .

Q & A

Q. What are the common synthetic routes for preparing N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide and its derivatives?

The synthesis typically involves palladium-catalyzed amidation and cyclization strategies. For example, Pd-catalyzed reactions enable the formation of indole-carboxamide frameworks by coupling indole derivatives with carboxamide precursors under controlled conditions. Key intermediates, such as N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide, are synthesized via formylation and subsequent amidation steps . Copper catalysts (e.g., Cu(OTf)₂) are also employed for cycloaddition reactions to construct fused indole-benzofuran systems, as demonstrated in the synthesis of ethyl 2-(1-ethyl-1H-indol-3-yl)-5-hydroxybenzofuran-3-carboxylate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1653 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹) .

- ¹H NMR resolves substituent effects on the indole ring (e.g., formyl protons at δ ~9.5 ppm and ethyl group protons at δ ~1.3–4.2 ppm) .

- X-ray crystallography provides structural confirmation, as seen in studies of racemic indole derivatives crystallized from methanol .

Q. What pharmacological targets are associated with indole-carboxamide derivatives?

Indole-carboxamides are explored as antihypertriglyceridemic agents, targeting lipid metabolism pathways. Modifications to the carboxamide and indole substituents (e.g., ethyl or methyl groups) influence potency and selectivity . Other derivatives exhibit potential anticancer and antimicrobial activities, linked to interactions with cellular receptors or enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed syntheses?

Key parameters include:

- Catalyst loading : Pd(OAc)₂ at 5–10 mol% balances cost and efficiency .

- Temperature : Reactions at 80–100°C enhance cyclization rates while minimizing side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in amidation steps .

Q. How should conflicting NMR data be resolved for structurally similar derivatives?

Discrepancies in chemical shifts (e.g., formyl proton shifts between δ 9.5 and 10.2 ppm) arise from substituent electronic effects or solvent polarity. Use 2D NMR (COSY, HSQC) to confirm connectivity and variable-temperature NMR to assess dynamic effects . For example, steric hindrance from a benzyl group in N-(1-benzyl-2-formyl-1H-indol-3-yl)thiophene-2-carboxamide downfield-shifts adjacent protons .

Q. What mechanistic insights explain the role of Cu(OTf)₂ in cycloaddition reactions?

Cu(OTf)₂ acts as a Lewis acid, activating quinone electrophiles for [3+2] or [4+2] cycloaddition with indole-acrylate intermediates. The catalyst lowers the activation energy for π-bond polarization, facilitating regioselective benzofuran formation .

Q. How do structural modifications influence the compound’s bioactivity?

- Ethyl vs. methyl substitution at the indole N1 position enhances metabolic stability by reducing oxidative degradation .

- Electron-withdrawing groups (e.g., formyl) on the indole ring increase binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibition studies .

Methodological Considerations

Q. What strategies validate the purity of synthesized batches?

Q. How are computational models used to predict SAR trends?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding modes to targets like PPARγ, guiding rational design of antihypertriglyceridemic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.